N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Pathways
Cascade En Route to Polycyclic Oxazepine-Based Inhibitors : This compound's framework serves as a basis for developing carbonic anhydrase inhibitors through a ring-forming cascade, utilizing unprotected primary sulfonamide groups. Such inhibitors are significant due to their therapeutic relevance in human carbonic anhydrases, showcasing the compound's utility in medicinal chemistry for enzyme inhibition (Sapegin et al., 2018).
Heterocyclic Chemistry Innovations
Construction of Novel Heterocyclic Systems : The chemistry around this compound allows for the facilitation of constructing rare heterocyclic systems like dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines via tandem aromatic nucleophilic substitution. This exemplifies its role in advancing the synthesis methodologies for complex heterocyclic compounds, contributing to the field's growth and providing new avenues for pharmacological exploration (Sapegin et al., 2012).
Enzyme Inhibition and Antimicrobial Activity
Schiff Base Derivatives as Enzyme Inhibitors : Schiff base derivatives of sulfa drugs, incorporating the oxazepine scaffold, exhibit significant enzyme inhibition properties. This application underscores the compound's potential in designing enzyme inhibitors that can be crucial in treating various diseases, thereby highlighting its importance in therapeutic agent development (Alyar et al., 2018).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-11-26-15-6-8-16(9-7-15)28(24,25)22-14-5-10-18-17(12-14)21-19(23)20(2,3)13-27-18/h5-10,12,22H,4,11,13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSSGSLFCUXVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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